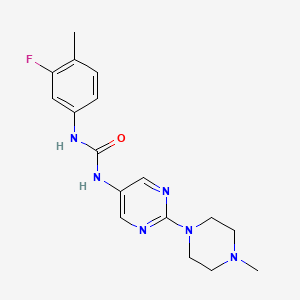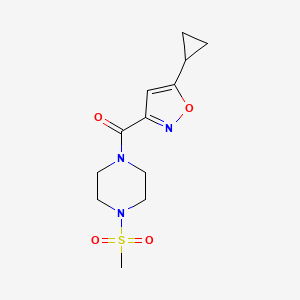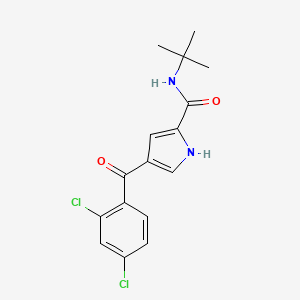
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to target a specific protein in the body, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea works by targeting a specific protein in the body known as tyrosine kinase. This protein plays a crucial role in the growth and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting the activity of this protein, 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea are complex and varied. This compound has been shown to have a significant impact on cell growth and proliferation, as well as on the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is its specificity. This compound targets a specific protein in the body, making it a promising candidate for targeted therapies. Additionally, this compound has been shown to have a low toxicity profile, suggesting that it may be well-tolerated in patients. However, one of the main limitations of this compound is its challenging synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, researchers are exploring the potential of this compound for the treatment of various types of cancer and inflammatory diseases. Finally, there is a growing interest in combining this compound with other therapies to improve its efficacy and reduce the risk of resistance.
Métodos De Síntesis
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea involves a series of chemical reactions. The starting materials for the synthesis include 3-Fluoro-4-methylphenylamine, 2-Amino-4-methylpyrimidine-5-carboxamide, and 4-Methylpiperazine. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-12-3-4-13(9-15(12)18)21-17(25)22-14-10-19-16(20-11-14)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIIKAAWFELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2624979.png)
![[1,4'-Bipiperidine]-4-carbonitrile](/img/structure/B2624980.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2624983.png)
![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)
![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)



![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
![N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide](/img/structure/B2624996.png)
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)